molecular formula C40H26N8 B14236912 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine CAS No. 425368-14-5

2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine

Cat. No.: B14236912
CAS No.: 425368-14-5
M. Wt: 618.7 g/mol
InChI Key: FDWJRUIMOFRPJA-UHFFFAOYSA-N
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Description

2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core with multiple pyridine substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with a pyrimidine core under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)pyridine: Another pyridine-substituted pyrimidine with similar structural features.

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A tetrazine derivative with pyridine substituents.

    Pyridazine-bridged cationic diiridium complexes: Complexes featuring pyridazine and pyridine ligands

Uniqueness

2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine is unique due to its specific arrangement of pyridine rings and the resulting electronic and steric properties.

Properties

CAS No.

425368-14-5

Molecular Formula

C40H26N8

Molecular Weight

618.7 g/mol

IUPAC Name

2-phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C40H26N8/c1-2-10-27(11-3-1)40-47-38(36-22-30(28-12-8-16-41-25-28)20-34(45-36)32-14-4-6-18-43-32)24-39(48-40)37-23-31(29-13-9-17-42-26-29)21-35(46-37)33-15-5-7-19-44-33/h1-26H

InChI Key

FDWJRUIMOFRPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)C5=CN=CC=C5)C6=CC(=CC(=N6)C7=CC=CC=N7)C8=CN=CC=C8

Origin of Product

United States

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